molecular formula C12H17NO2 B1279876 (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol CAS No. 253129-03-2

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol

Cat. No. B1279876
CAS RN: 253129-03-2
M. Wt: 207.27 g/mol
InChI Key: XQYUBSUGHRDQSN-NEPJUHHUSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis of Bioactive Molecules

  • Intermediate for Bioactive Molecules : This compound is a useful intermediate in synthesizing various bioactive molecules. It has been synthesized via 1,3-dipolar cycloaddition reaction, showing its potential in creating complex organic structures (Kotian, Lin, El-Kattan, & Chand, 2005).

Stereoselective Synthesis

Cyclization and Polymerization

Enzymatic Reduction and Synthesis

  • Enzymatic Reduction : The compound has been used in enzymatic reduction processes, indicating its role in biocatalysis and the production of chiral alcohols (Yamada-Onodera, Fukui, & Tani, 2007).

Photophysical Properties

  • Photophysical Properties : Research has explored its derivatives in the synthesis of coordination polymers with lanthanides, highlighting its potential in materials science and photophysical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity data, as well as information on how to handle and store the compound safely .

Future Directions

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properties

IUPAC Name

(3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-11-7-13(8-12(11)15)6-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYUBSUGHRDQSN-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468880
Record name (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol

CAS RN

253129-03-2
Record name (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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